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Compound of Interest

Compound Name: Atrolactamide

Cat. No.: B1665311

Spectroscopic Data of Atrolactamide: A
Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrolactamide (2-hydroxy-2-phenylpropanamide) is a chiral organic compound with potential
applications in medicinal chemistry and organic synthesis. The structural elucidation and purity
assessment of atrolactamide are critically dependent on a thorough analysis of its
spectroscopic data. This technical guide provides a comprehensive overview of the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for
atrolactamide. Detailed experimental protocols for acquiring this data are also presented,
along with a logical workflow for its spectroscopic analysis.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis
of atrolactamide. These values are predicted based on the analysis of similar compounds and
established principles of spectroscopy.

Table 1: *H NMR Spectral Data for Atrolactamide (Predicted)
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: . Coupling
Proton Chemical Shift o )
_ Multiplicity Constant (J, Integration
Assignment (3, ppm)
Hz)

-CHs ~1.6 Singlet N/A 3H
-OH Variable (broad) Singlet N/A 1H
-NH:z Variable (broad) Singlet N/A 2H
Aromatic-H

~7.5 Doublet ~7-8 2H
(ortho)
Aromatic-H .

~7.3 Triplet ~7-8 2H
(meta)
Aromatic-H )

~7.2 Triplet ~7-8 1H
(para)

Table 2: 3C NMR Spectral Data for Atrolactamide (Predicted)

Carbon Assignment

Chemical Shift (3, ppm)

-CHs ~25

Quaternary -C-OH ~75

C=0 (Amide) ~175
Aromatic-C (para) ~125
Aromatic-C (ortho) ~127
Aromatic-C (meta) ~128
Aromatic-C (ipso) ~140

Table 3: IR Spectral Data for Atrolactamide (Predicted)
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Functional Group

Vibrational Mode

Expected Absorption Range

(cm~)

O-H (Alcohol) Stretching 3500 - 3200 (broad)
N-H (Amide) Stretching 3400 - 3100 (two bands)
C-H (Aromatic) Stretching 3100 - 3000

C-H (Aliphatic) Stretching 3000 - 2850

C=0 (Amide I) Stretching 1680 - 1630

N-H (Amide II) Bending 1640 - 1550

C-O (Alcohol) Stretching 1260 - 1050

Table 4: Mass Spectrometry Data for Atrolactamide (Predicted)

lon m/z (Predicted) Description

[M]*+ 165.07898 Molecular lon

[M-CHs]+ 150.05549 Loss of a methyl group
[M-CONH2]* 121.06533 Loss of the amide group
[CeHsCOl* 105.03348 Benzoyl cation

[CeHs]* 77.03913 Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to

characterize atrolactamide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

» Objective: To confirm the chemical structure and assess purity by identifying and quantifying

the signals of atrolactamide.

e Methodology (*H and 3C NMR):
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o Sample Preparation: Accurately weigh approximately 10-20 mg of atrolactamide into a
clean vial. Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent
(e.g., CDCls, DMSO-ds).

o Internal Standard: For quantitative analysis, add a known amount of an internal standard
(e.g., tetramethylsilane - TMS for chemical shift referencing).

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 13C NMR
spectra on a 400 MHz (or higher) spectrometer.

o Instrument Parameters:

Pulse Program: Standard 90° pulse for *H, and a proton-decoupled pulse program for
13C'

= Acquisition Time: Typically 2-4 seconds for *H and 1-2 seconds for 13C.
» Relaxation Delay: 1-5 seconds.

» Number of Scans: 8-16 for 1H, and 128 or more for 13C to achieve adequate signal-to-
noise.

= Temperature: 298 K.

o Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and
baseline correct the resulting spectrum. Integrate the peaks in the *H spectrum.

2. Infrared (IR) Spectroscopy
o Objective: To identify the functional groups present in the atrolactamide molecule.
» Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: Place a small amount of the solid atrolactamide sample directly onto
the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the
crystal. Record the spectrum.
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o Instrument Parameters:

Spectral Range: 4000 - 400 cm™1.

Resolution: 4 cm~1.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be
recorded prior to sample analysis.

3. Mass Spectrometry (MS)
e Objective: To determine the molecular weight and fragmentation pattern of atrolactamide.
o Methodology (Electron lonization - EI):

o Sample Introduction: Introduce a dilute solution of atrolactamide in a volatile solvent (e.qg.,
methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or
after separation by gas chromatography (GC-MS).

o lonization: Use a standard electron ionization energy of 70 eV.

o Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g.,
m/z 40-300).

o Data Analysis: Identify the molecular ion peak and major fragment ions. Propose
fragmentation pathways consistent with the observed spectrum.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows involved in the
spectroscopic analysis of atrolactamide.
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 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of
Atrolactamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665311#spectroscopic-data-nmr-ir-mass-spec-of-
atrolactamide]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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